molecular formula C5H2BrCl2N B186617 3-Bromo-2,4-dichloropyridine CAS No. 144584-32-7

3-Bromo-2,4-dichloropyridine

Cat. No.: B186617
CAS No.: 144584-32-7
M. Wt: 226.88 g/mol
InChI Key: IEFKJYCTYZMBFL-UHFFFAOYSA-N
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Description

Role as Synthetic Intermediates

The carbon-halogen bond in halogenated pyridines serves as a versatile handle for a multitude of chemical reactions. nih.gov This reactivity allows for the construction of more complex molecular architectures, making them crucial intermediates in several key areas of chemical research and development. eurekalert.orgnih.gov

In the pharmaceutical industry, the pyridine (B92270) scaffold is a prevalent feature in many approved drugs. chemrxiv.orgnih.gov Halogenated pyridines are instrumental in the synthesis of these pharmaceuticals, enabling chemists to introduce various functional groups and build the intricate structures necessary for biological activity. nih.govchemrxiv.org The ability to selectively functionalize the pyridine ring is a critical aspect of structure-activity relationship (SAR) studies, where chemists systematically modify a compound's structure to optimize its therapeutic effects. chemrxiv.orgnih.gov

The development of new and effective agrochemicals is another area where halogenated pyridines play a vital role. nih.govchemrxiv.org Many modern herbicides, fungicides, and insecticides incorporate a pyridine ring, and their synthesis often relies on halogenated pyridine intermediates. chemrxiv.orgresearchgate.net The introduction of halogen atoms can significantly influence a molecule's biological activity, metabolic stability, and environmental persistence, all of which are critical parameters in the design of safe and effective crop protection agents. researchgate.net In fact, approximately 81% of agrochemicals launched since 2010 contain halogen atoms. researchgate.net

Beyond the life sciences, halogenated pyridines are also employed in the creation of advanced functional materials. nih.gov Their unique electronic properties make them suitable components for organic light-emitting diodes (OLEDs), where they can function as hole-transporting materials. The incorporation of halogen atoms can modulate the carrier mobility of these materials, thereby influencing device performance. nih.gov

Role as Synthetic Intermediates

Agrochemical Development

Applications in Biologically Active Molecules

The pyridine ring is a common motif in a vast number of biologically active molecules, both natural and synthetic. sigmaaldrich.comchemrxiv.org Halogenated pyridines themselves can exhibit biological activity and are often incorporated into larger molecules to enhance their therapeutic or pesticidal properties. chemrxiv.orgnih.gov The specific placement of halogen atoms can lead to improved binding affinity with biological targets, increased metabolic stability, and altered pharmacokinetic profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,4-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-4-3(7)1-2-9-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFKJYCTYZMBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576830
Record name 3-Bromo-2,4-dichloropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144584-32-7
Record name 3-Bromo-2,4-dichloropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2,4-dichloropyridine
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Overview of the Research Landscape for 3 Bromo 2,4 Dichloropyridine

Regioselective Halogenation Strategies for Pyridine Derivatives

The introduction of halogen atoms at specific positions on the pyridine ring is a crucial step in the synthesis of many valuable compounds, including pharmaceuticals and agrochemicals. chemrxiv.orgnih.gov However, the electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic halogenation methods. gcwgandhinagar.comwikipedia.org

Historical Context of Pyridine Halogenation

Historically, the halogenation of pyridine has been a challenging endeavor. Early methods often required harsh reaction conditions, such as high temperatures and the use of strong acids, and typically resulted in low yields and mixtures of regioisomers. chemrxiv.orgnih.govuomustansiriyah.edu.iq These electronically mismatched reactions, dating back to the late 19th century, highlighted the need for more sophisticated and selective synthetic approaches. chemrxiv.orgnih.gov The development of methods for the regioselective introduction of halogens has been a continuous focus of synthetic chemists to enable the construction of complex, functionalized pyridine-containing molecules.

Electrophilic Aromatic Substitution Limitations

The primary challenge in the functionalization of pyridine via electrophilic aromatic substitution (EAS) stems from the electronegative nitrogen atom. wikipedia.org This nitrogen atom deactivates the aromatic ring towards electrophilic attack by withdrawing electron density, making it less nucleophilic than benzene (B151609). gcwgandhinagar.comquora.com This deactivation is a significant hurdle for reactions like halogenation, nitration, and Friedel-Crafts reactions. gcwgandhinagar.comuomustansiriyah.edu.iq

Metalation-Halogenation Sequences

To circumvent the limitations of electrophilic substitution, metalation-halogenation sequences have emerged as a powerful strategy for the regioselective functionalization of pyridines. chemrxiv.orgnih.gov This approach involves the initial deprotonation of the pyridine ring using a strong base to form an organometallic intermediate, which is then quenched with an electrophilic halogen source. researchgate.net The regioselectivity of the metalation step can often be controlled by the presence of directing groups on the pyridine ring. chemrxiv.orgnih.gov

Various metalating agents have been employed, with organolithium reagents being common, though their high reactivity often necessitates cryogenic temperatures. researchgate.net More recently, the use of mixed metal amide bases, such as TMP (2,2,6,6-tetramethylpiperidide)-based reagents, has allowed for metalation at or near room temperature with high functional group tolerance and regioselectivity. researchgate.net For instance, the use of TMP-based titanium and iron-titanate reagents has demonstrated the ability to achieve regiodivergent metalation of functionalized pyridines. researchgate.net Halogen-metal exchange is another important technique within this category, providing access to specific isomers that are difficult to obtain through other means. chemrxiv.org

Targeted Synthesis of Polyhalogenated Pyridines

The synthesis of polyhalogenated pyridines like this compound requires precise control over the introduction of multiple halogen atoms. This often necessitates multi-step synthetic sequences or de novo ring construction methods. rsc.orgmdpi.com

De Novo Synthetic Routes to this compound

De novo synthesis, or the construction of the pyridine ring from acyclic precursors, offers a powerful alternative to the functionalization of a pre-existing pyridine ring. illinois.edursc.orgchemrxiv.org This approach allows for the strategic placement of substituents, including multiple halogen atoms, with a high degree of control.

A documented synthetic route to a related compound, 5-Bromo-2,4-dichloropyridine, starts from 2-amino-4-chloropyridine (B16104). google.com This multi-step process first involves the bromination of 2-amino-4-chloropyridine. In a typical procedure, N-bromosuccinimide (NBS) is added to a solution of 2-amino-4-chloropyridine in a solvent like dichloromethane (B109758) at a reduced temperature. google.com This step yields the brominated intermediate.

The subsequent step is a diazotization reaction followed by chlorination. google.com While the specific details for the synthesis of this compound from this intermediate were not fully detailed in the provided context, this general strategy highlights a plausible pathway. The Sandmeyer reaction, which involves the diazotization of an amino group followed by its replacement with a halide using a copper salt catalyst, is a common method for such transformations. chemicalbook.com This approach, starting from a readily available substituted pyridine, demonstrates a targeted strategy to introduce the desired halogen atoms in a regiocontrolled manner.

Bromination Reactions

A key strategy for synthesizing brominated pyridines involves the direct bromination of a suitable precursor. In the synthesis of 5-Bromo-2,4-dichloropyridine, a related isomer, 2-amino-4-chloropyridine is used as the starting material. google.com The bromination is achieved using N-bromosuccinimide (NBS) in a solvent like dichloromethane at a controlled temperature of 0 °C. google.com This regioselective bromination yields the intermediate 2-amino-5-bromo-4-chloropyridine with a high yield of 87%. google.com The reaction is monitored by thin-layer chromatography (TLC) to ensure completion. google.com

Table 1: Bromination of 2-amino-4-chloropyridine google.com

Reactant Reagent Solvent Temperature Product Yield
Diazotization and Chlorination Steps

Following bromination, the synthesis of 5-Bromo-2,4-dichloropyridine proceeds through diazotization and chlorination. google.com The amino group of the intermediate is converted into a diazonium salt, which is subsequently replaced by a chlorine atom. This two-step process, starting from 2-amino-4-chloropyridine, achieves a total yield of over 50% for 5-Bromo-2,4-dichloropyridine. google.com This method is advantageous due to its high yield, the low cost of raw materials, and the absence of hazardous reagents, making it suitable for large-scale production. google.com Similar diazotization/chlorination reactions are employed in the synthesis of other chlorinated pyridines, such as 2,3-dichloropyridine (B146566) from 3-aminopyridine, using a copper catalyst. patsnap.com

Ring-Opening, Halogenation, and Ring-Closing Sequences

An innovative and highly selective method for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence. chemrxiv.org This strategy temporarily converts the electron-deficient pyridine ring into a more reactive series of polarized alkenes, known as Zincke imines. chemrxiv.org

The process begins with the activation of the pyridine nitrogen, for instance with a trifluoromethanesulfonyl (Tf) group, to form an N-Tf-pyridinium salt. chemrxiv.orgchemrxiv.org These salts readily undergo ring-opening with a nucleophile like dibenzylamine (B1670424) to form N-Tf-Zincke imines. chemrxiv.orgacs.org This transformation is crucial as it changes the electronic nature of the molecule, allowing for subsequent selective reactions. chemrxiv.org This approach has been successfully applied to a range of substituted pyridines. chemrxiv.orgacs.org

A significant advantage of the Zincke imine strategy is the use of mild reaction conditions. The ring-opening to form the Zincke imine and the subsequent halogenation with N-halosuccinimides occur under gentle conditions. chemrxiv.org The final ring-closing step to regenerate the pyridine ring, now halogenated at the 3-position, is typically achieved by heating with ammonium (B1175870) acetate (B1210297) in ethanol. chemrxiv.org This one-pot protocol is efficient and avoids the harsh conditions often required for direct pyridine halogenation. chemrxiv.org

The ring-opening and ring-closing methodology has demonstrated broad applicability, including the late-stage halogenation of complex molecules relevant to the pharmaceutical and agrochemical industries. chemrxiv.orgchemrxiv.org This method allows for the precise installation of a halogen atom on intricate molecular scaffolds, which is a valuable tool for structure-activity relationship (SAR) studies. chemrxiv.org The ability to isotopically label pyridines, for example with ¹⁵N, using a similar ring-opening/ring-closing sequence with ¹⁵NH₄Cl further highlights the versatility of this approach for drug development. chemrxiv.orgacs.org

Table 2: One-Pot 3-Selective Halogenation via Zincke Imine chemrxiv.org

Step Description Reagents Conditions
1. Ring-Opening Formation of N-Tf-Zincke imine Pyridine, Tf₂O, Dibenzylamine Low temperature
2. Halogenation Regioselective halogenation of the imine N-halosuccinimide Mild
Mild Reaction Conditions

Recent Advances in Pyridine Synthesis Relevant to Halogenation

Recent advancements in synthetic chemistry continue to provide novel methods for preparing functionalized pyridines. While direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, new strategies are emerging. nih.gov For instance, the development of designed phosphine (B1218219) reagents allows for the selective halogenation of unactivated pyridines at the 4-position. nih.govacs.org

Another area of progress is the use of photochemical methods. Photochemical valence isomerization of pyridine N-oxides provides a metal-free pathway for the C3-selective hydroxylation of pyridines. acs.org The resulting 3-hydroxypyridine (B118123) can then be converted to other functional groups, potentially including halogens, through subsequent reactions. acs.org Furthermore, skeletal editing of the pyridine ring through sequential ring-opening and ring-closing reactions offers a unique way to introduce substituents that are otherwise difficult to install via traditional methods. acs.orgacs.org These evolving synthetic tools expand the possibilities for accessing complex halogenated pyridine derivatives like this compound and its isomers.

Transition-Metal-Free Approaches

A key step in the synthesis of 5-Bromo-2,4-dichloropyridine involves the regioselective bromination of a pyridine precursor in a transition-metal-free process. This method starts with 2-amino-4-chloropyridine and utilizes N-bromosuccinimide (NBS) as the brominating agent to install a bromine atom at the 5-position of the pyridine ring. guidechem.comgoogle.com

The reaction is typically conducted in a chlorinated solvent such as dichloromethane at a reduced temperature of 0°C. google.com N-bromosuccinimide is added portion-wise to the dissolved 2-amino-4-chloropyridine. The reaction proceeds rapidly, with completion often observed within 30 minutes. guidechem.com This electrophilic aromatic substitution is highly efficient, yielding the key intermediate, 2-amino-5-bromo-4-chloropyridine, in high yields, reported to be greater than 80% and as high as 87% in scaled-up procedures. guidechem.comgoogle.com The process avoids the use of dangerous reagents and is amenable to large-scale industrial production. google.com

Table 1: Reaction Parameters for Transition-Metal-Free Bromination

Parameter Value Source
Starting Material 2-amino-4-chloropyridine guidechem.comgoogle.com
Reagent N-bromosuccinimide (NBS) guidechem.comgoogle.com
Solvent Dichloromethane guidechem.comgoogle.com
Temperature 0°C guidechem.comgoogle.com
Reaction Time 30 minutes guidechem.com
Product 2-amino-5-bromo-4-chloropyridine google.com

| Yield | 87% | guidechem.com |

Copper-Catalyzed Synthesis

Following the initial bromination, the synthesis of 5-Bromo-2,4-dichloropyridine is completed through a copper-catalyzed diazotization and chlorination reaction. This step transforms the amino group of the intermediate, 2-amino-5-bromo-4-chloropyridine, into a chloro group, finalizing the substitution pattern on the pyridine ring. google.com This transformation is a variation of the classic Sandmeyer reaction. nih.gov

Table 2: Reaction Parameters for Copper-Catalyzed Diazotization/Chlorination

Parameter Value Source
Starting Material 2-amino-5-bromo-4-chloropyridine guidechem.comgoogle.com
Reagents Sodium Nitrite, Cuprous Chloride guidechem.com
Solvent/Medium Concentrated Hydrochloric Acid guidechem.com
Temperature -30°C to Room Temperature guidechem.com
Reaction Time >1 hour guidechem.com
Product 5-Bromo-2,4-dichloropyridine google.com

| Yield | 68% | guidechem.com |

Reactivity and Reaction Mechanisms of 3 Bromo 2,4 Dichloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 3-Bromo-2,4-dichloropyridine. This class of reactions involves the attack of a nucleophile on the electron-deficient pyridine (B92270) ring, leading to the displacement of one of the halogen atoms. The pyridine nitrogen atom inductively withdraws electron density from the ring, particularly from the ortho (C2/C6) and para (C4) positions, making them more electrophilic and prone to nucleophilic attack. stackexchange.comnih.govpearson.com

Site-Selectivity in Polyhalogenated Pyridines

The presence of multiple halogen atoms on the pyridine ring introduces the question of site-selectivity in SNAr reactions. The position at which the nucleophile attacks is influenced by a combination of electronic and steric factors.

In polyhalogenated pyridines, the position of the halogen atoms significantly influences the site of nucleophilic attack. Generally, SNAr reactions on pyridines occur preferentially at the C2 and C4 positions due to the electron-withdrawing nature of the nitrogen atom, which stabilizes the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com For many polyhalogenated pyridines, nucleophilic attack is often favored at the 4-position. baranlab.orgresearchgate.net However, the specific arrangement of different halogens can alter this preference. The electron-withdrawing strength of the halogens (F > Cl > Br > I) plays a crucial role in activating the ring for nucleophilic attack. numberanalytics.com For instance, in pentachloropyridine, experimental and computational studies have shown that nucleophilic attack by fluoride (B91410) ions occurs selectively at the 4-position under kinetic control. researchgate.net

The identity of the halogen also acts as a leaving group, with their ability to be displaced generally following the order I > Br > Cl > F for many SNAr reactions. numberanalytics.com This interplay between the activating effect and leaving group ability of the halogens, combined with their positions on the ring, determines the final product distribution.

Computational studies, often employing Density Functional Theory (DFT), have provided significant insights into the mechanisms and regioselectivity of SNAr reactions in polyhalogenated pyridines. These studies can calculate the activation energies for nucleophilic attack at different positions, helping to predict the most likely reaction site. wuxiapptec.com For example, FMO (Frontier Molecular Orbital) analysis of 2,4-dichloropyridine (B17371) has revealed that the LUMO (Lowest Unoccupied Molecular Orbital) is the relevant electrophile FMO for an attack at the C4 position, while the LUMO+1 is relevant for an attack at the C2 position. researchgate.netrsc.org The energy gap between these orbitals can influence the reaction's regioselectivity. rsc.org

In the case of pentachloropyridine, computational studies using the G3MP2B3 method were consistent with experimental findings, indicating that the reaction is kinetically controlled and favors substitution at the 4-position. researchgate.net These theoretical models are powerful tools for understanding and predicting the outcomes of SNAr reactions on complex substrates like this compound.

The solvent in which an SNAr reaction is conducted can have a significant impact on the reaction pathway and selectivity. Polar aprotic solvents like DMSO, DMF, and THF are commonly used for SNAr reactions as they can solvate the cationic species without strongly solvating the anionic nucleophile, thus enhancing its reactivity. chemrxiv.orgacsgcipr.org

Research has shown that in some cases, the polarity of the solvent can influence the site-selectivity of reactions on polyhalogenated pyridines. chemrxiv.org For instance, in the oxidative addition of L2Pd(0) to electron-deficient multihalogenated pyridines, polar solvents were found to improve site-selectivity. chemrxiv.org This was attributed to the stabilization of a more polar nucleophilic displacement transition state at one C-X site over a less-polar 3-centered transition state at another. chemrxiv.org The ability of a solvent to act as a hydrogen-bond acceptor can also affect reactivity by interacting with substituents on the pyridine ring. chemrxiv.org

Computational Studies on SNAr Pathways

Reactivity Differences of Halogen Atoms

In a molecule like this compound, the different halogen atoms (bromine and chlorine) exhibit distinct reactivities. This difference is a key factor in controlling the outcome of substitution reactions. Generally, the C-Br bond is weaker than the C-Cl bond, making bromine a better leaving group in many substitution reactions. However, the position of the halogen on the pyridine ring is also a critical determinant of reactivity.

The chlorine atoms are located at the activated C2 and C4 positions, while the bromine atom is at the less activated C3 position. Nucleophilic attack is generally disfavored at the C3 and C5 positions of the pyridine ring. baranlab.org Therefore, in SNAr reactions, substitution is expected to occur preferentially at either the C2 or C4 position, displacing a chlorine atom. The choice between C2 and C4 is often subtle and can be influenced by the nature of the nucleophile and the specific reaction conditions.

Cross-Coupling Reactions of this compound

This compound is also a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of the palladium catalyst to one of the carbon-halogen bonds.

The site-selectivity of cross-coupling reactions on polyhalogenated pyridines can be complex and is often different from that observed in SNAr reactions. For dihalopyridines, cross-coupling reactions often occur preferentially at the C2 position. nih.govnsf.gov This preference is attributed to the lower bond dissociation energy of the C2-halogen bond compared to the C4-halogen bond. nih.gov

However, the presence of three halogens in this compound introduces further complexity. The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > OTf > Cl. This suggests that the C-Br bond at the 3-position would be the most reactive site. Indeed, in Suzuki-Miyaura coupling reactions of polyhalogenated pyridines, the site of coupling can often be predicted based on the halide's reactivity, with bromine being more reactive than chlorine. rsc.org

It is important to note that reaction conditions, including the choice of palladium catalyst, ligand, and base, can significantly influence the regioselectivity of cross-coupling reactions, sometimes even reversing the inherent reactivity preferences of the substrate. nsf.gov For instance, the use of sterically hindered N-heterocyclic carbene ligands has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. researchgate.netnsf.gov

Table 1: Reactivity of Halogen Positions in Pyridine Derivatives

Position SNAr Reactivity Cross-Coupling Reactivity Rationale
C2/C6 High High Electronically activated by the nitrogen atom. stackexchange.comnih.gov Lower C-X bond dissociation energy for cross-coupling. nih.gov
C4 High Moderate Electronically activated by the nitrogen atom. stackexchange.comnih.gov
C3/C5 Low Low Not electronically activated by the nitrogen atom. baranlab.org

Table 2: General Halogen Reactivity in Coupling Reactions

Halogen Leaving Group Ability (SNAr) Reactivity in Cross-Coupling
F Poor Low
Cl Good Moderate
Br Better High
I Best Highest

Note: This is a general trend and can be influenced by other factors. numberanalytics.comrsc.org

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the relative reactivity of the C-Br and C-Cl bonds, as well as the electronic and steric environment of each position on the pyridine ring, dictates the outcome of these reactions. Generally, the order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl > F, suggesting that the C3-Br bond would be the most reactive site in this compound. Furthermore, for dihalopyridines, oxidative addition of the palladium catalyst is typically favored at positions α to the nitrogen atom (C2 or C6) and at the C4 position. nih.gov

The general catalytic cycle for these reactions involves three main steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with an organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. nih.gov The specific ligands coordinated to the palladium center can significantly influence the reactivity and selectivity of these steps. acs.org

The Suzuki-Miyaura coupling reaction, which utilizes organoboron reagents, is one of the most versatile and widely used palladium-catalyzed cross-coupling methods.

In the Suzuki-Miyaura coupling of polyhalogenated pyridines, the site of reaction is influenced by several factors, including the nature of the halogen, the electronic properties of the pyridine ring, and the reaction conditions. For substrates containing different halogens, the reaction typically occurs at the position bearing the more reactive halide, following the general trend of C-I > C-Br > C-Cl. rsc.org For 2,4-dihalopyridines, studies have shown that the C2 position is generally more susceptible to oxidative addition than the C4 position. nih.gov In the case of 2,4-dibromopyridine, the C2-Br bond is weaker than the C4-Br bond, leading to preferential reaction at the C2 position. acs.org

For 2,4-dichloropyridine, conventional wisdom and bond dissociation energy calculations suggest that coupling should favor the C2 position. nih.govmdpi.com However, recent studies have demonstrated that high selectivity for the C4 position can be achieved under specific conditions, challenging these established trends. nih.govorganic-chemistry.org For instance, "ligand-free" Jeffery conditions have been shown to provide exceptional C4 selectivity in the Suzuki coupling of 2,4-dichloropyridine. nih.govnsf.gov

The choice of ligand coordinated to the palladium catalyst is a critical factor in controlling the regioselectivity of Suzuki-Miyaura coupling reactions. The steric and electronic properties of the ligand can influence which carbon-halogen bond undergoes oxidative addition.

For 2,4-dichloropyridine, the use of a bulky N-heterocyclic carbene (NHC) ligand, such as IPr, has been shown to promote C4-selective coupling with high selectivity (around 10:1). nsf.govresearchgate.net This represents a clear case of ligand-controlled regioselectivity, overriding the intrinsic preference for C2 coupling. researchgate.net In contrast, using a dppf-based catalyst with 2,4-dichloropyridine results in exclusive coupling at the C2 position. mdpi.com The steric bulk of the ligand is thought to play a key role; for example, sterically demanding phosphine (B1218219) ligands like P(t-Bu)3 tend to favor the formation of monoligated, 12-electron palladium complexes, which can exhibit different reactivity and selectivity compared to the more common 14-electron bis-ligated complexes. rsc.org

Table 1: Ligand Effect on Regioselectivity of Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

Ligand Position of Coupling Selectivity (C4:C2) Reference
IPr (NHC) C4 ~10:1 nsf.govresearchgate.net
dppf C2 Exclusive C2 mdpi.com
Q-Phos C4 High mdpi.com
P(t-Bu)3 C4 Modest nih.gov
PAd2(n-Bu) C4 Modest nih.gov

The Stille coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organotin reagent. It is another powerful method for C-C bond formation.

The regioselectivity of the Stille coupling of 2,4-dichloropyridines is significantly influenced by the nature of the substituent at the C3 position. nih.gov In a study using 2-furyl(tributyl)tin as the coupling partner, it was found that with an unsubstituted 2,4-dichloropyridine (R=H), the reaction favored coupling at the C2 position. nih.gov

The electronic properties of the C3 substituent play a crucial role. An electron-donating group (EDG) like an amino group (NH2) at the C3 position also directs the coupling to the C2 position, likely by deactivating the C4 position. Conversely, a strong electron-withdrawing group (EWG) such as a nitro group (NO2) completely reverses the selectivity, leading to almost exclusive coupling at the C4 position. nih.govresearchgate.net This demonstrates that the electronic nature of the pyridine ring, as modulated by substituents, can override the intrinsic reactivity of the C2 and C4 positions. researchgate.net

Table 2: Influence of C3-Substituent on Stille Coupling of 2,4-Dichloropyridines

C3-Substituent (R) Major Coupling Position Reference
H C2 nih.gov
NH2 C2 nih.govresearchgate.net
NO2 C4 nih.govresearchgate.net

The Negishi coupling reaction utilizes organozinc reagents to form C-C bonds with organic halides, catalyzed by palladium or nickel complexes. wikipedia.org This reaction is known for its high functional group tolerance and allows for the coupling of sp, sp2, and sp3-hybridized carbon atoms. wikipedia.org

While specific studies focusing solely on the Negishi coupling of this compound are less prevalent in the provided search results, the general principles of palladium-catalyzed cross-coupling suggest that similar regioselectivity trends would be observed as in Suzuki and Stille couplings. The greater reactivity of the C-Br bond over the C-Cl bond would likely lead to initial coupling at the C3 position. Subsequent couplings at the C2 or C4 positions would then be influenced by the newly introduced group at C3, as well as the specific ligands and reaction conditions employed. For instance, a highly selective C4-coupling of 2,4-dichloropyridines has been achieved using organozinc reagents in the presence of a sterically hindered N-heterocyclic carbene ligand. organic-chemistry.org The use of Pd2(dba)3 with the X-Phos ligand has been shown to be effective for the Negishi coupling of 2-heterocyclic organozinc reagents with aryl chlorides, indicating a potential system for the functionalization of the chloro-positions of a bromo-dichloropyridine derivative. organic-chemistry.org

Regioselectivity Trends
Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgsci-hub.se For polyhalogenated substrates like this compound, the regioselectivity of the coupling is a critical consideration.

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. libretexts.org Consequently, in a molecule containing both bromine and chlorine atoms, the carbon-bromine bond is expected to react preferentially. In this compound, the single C-Br bond at the C3 position would be the primary site for oxidative addition to the palladium(0) catalyst, leaving the two C-Cl bonds at the C2 and C4 positions intact under controlled conditions.

Furthermore, the position of the halogen on the pyridine ring influences reactivity. For dihalopyridines, oxidative addition is often favored at positions alpha to the nitrogen atom (C2 or C6). nih.gov However, in the case of this compound, the inherent higher reactivity of the C-Br bond over the C-Cl bond is the dominant factor directing selectivity. For instance, studies on 2-bromo-4-iodo-quinoline show that Sonogashira coupling occurs selectively at the more reactive C-I bond. libretexts.org By analogy, coupling with this compound would selectively yield the 3-alkynyl-2,4-dichloropyridine product.

The table below outlines the typical conditions for a selective Sonogashira coupling reaction on a bromo-chlorinated pyridine substrate.

Table 1: Typical Conditions for Selective Sonogashira Coupling

Parameter Condition Purpose/Comment
Substrate This compound The C3-Br bond is the target for reaction.
Alkyne Terminal Alkyne (e.g., Phenylacetylene) The coupling partner.
Pd Catalyst Pd(PPh₃)₂Cl₂ / Pd(PPh₃)₄ Common palladium(0) sources. sci-hub.se
Cu Co-catalyst Copper(I) Iodide (CuI) Accelerates the reaction, allowing for milder conditions. sci-hub.se
Base Amine (e.g., Triethylamine, Diisopropylamine) Acts as a solvent and scavenger for the generated HX. sci-hub.se
Solvent THF, DMF, or Toluene Solvent choice can influence reaction rate and selectivity. lucp.net
Temperature Room Temperature to 80 °C Milder conditions are often possible due to the CuI co-catalyst. beilstein-journals.org

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents degradation of the catalyst. |

Chemoselective Transformations of Halogenated Pyridine Nucleosides

The synthesis of nucleoside analogues is a cornerstone of medicinal chemistry. Halogenated pyridines can serve as precursors to pyridine-based nucleosides. Once a nucleoside is formed from a precursor like this compound, the distinct reactivities of the three halogen substituents would allow for subsequent chemoselective transformations. Chemoselective functionalization of molecules with multiple reactive sites, such as polyhalogenated nucleosides, is a significant challenge that often relies on the differential reactivity of those sites. nih.gov

In a hypothetical nucleoside derived from this compound, the reactivity of the halogen atoms would be influenced by both the halogen type (Br vs. Cl) and its position on the pyridine ring (C2, C3, C4).

C3-Br Bond : This bond would be the most susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) due to the higher reactivity of bromine compared to chlorine.

C4-Cl Bond : The C4 position in pyridines is highly activated towards nucleophilic aromatic substitution (SNAr). Therefore, the C4-chloro substituent would be selectively displaced by strong nucleophiles like amines or alkoxides. In studies of 2,4-dichloropyrimidines, a strong preference for substitution at the C4 position is observed in both SNAr and some cross-coupling reactions. acs.org

C2-Cl Bond : The C2-chloro substituent is generally less reactive towards SNAr than the C4-chloro group but more reactive than the C3-bromo group in such reactions. It is, however, a viable site for cross-coupling, often competing with the C4 position depending on the specific reaction conditions and ligands used. nih.gov

This hierarchy of reactivity would permit a stepwise and site-selective functionalization of the pyridine core of the nucleoside, as illustrated in the following table.

Table 2: Predicted Chemoselective Reactions on a 3-Bromo-2,4-dichloro-1-ribosylpyridinium Moiety

Reaction Type Reagents & Conditions Expected Site of Reaction Product Type
Sonogashira Coupling Terminal alkyne, Pd(0) catalyst, Cu(I) C3 3-Alkynyl-2,4-dichloro-1-ribosylpyridinium
Suzuki Coupling Boronic acid, Pd(0) catalyst, Base C3 3-Aryl-2,4-dichloro-1-ribosylpyridinium

Isomerization and Rearrangement Processes

Polyhalogenated pyridines can undergo isomerization under basic conditions, a process often referred to as a "halogen dance." rsc.org Research has shown that 3-bromopyridines can be isomerized in a base-catalyzed process to afford 4-bromopyridines. amazonaws.comrsc.orgresearchgate.net This transformation is significant as it allows for the functionalization of the pyridine ring at the C4 position, starting from a more readily available 3-bromo isomer. rsc.orgresearchgate.net

The process typically involves treating the 3-bromopyridine (B30812) substrate with a strong base, such as potassium hydroxide (B78521) complexed with a crown ether (e.g., 18-crown-6) or other strong bases like phosphazenes, in a suitable solvent like N,N-dimethylacetamide (DMA). amazonaws.com This isomerization enables a tandem reaction sequence where the 3-bromopyridine first rearranges to the 4-bromo isomer, which is then intercepted in situ by a nucleophile. amazonaws.comresearchgate.net

Pyridyne Intermediates in Isomerization

Mechanistic studies strongly support that the base-catalyzed isomerization of 3-bromopyridines proceeds through a highly reactive pyridyne intermediate. rsc.orgamazonaws.comrsc.org The reaction is initiated by the deprotonation of the pyridine ring by the strong base at the C4 position, which is the most acidic proton adjacent to the bromine atom. This is followed by the elimination of the bromide ion to generate a 3,4-pyridyne intermediate. amazonaws.comresearchgate.net

The existence of this 3,4-pyridyne intermediate has been confirmed through trapping experiments. rsc.org For example, when the isomerization is conducted in the presence of furan, a [4+2] cycloaddition occurs, yielding the corresponding cycloadduct, which is characteristic of an aryne intermediate. rsc.orgamazonaws.com In the absence of an external nucleophile but in the presence of a bromide source (like KBr), the bromide ion can add back to the pyridyne at either the C3 or C4 position. This re-addition leads to a mixture of 3- and 4-bromopyridine, providing further evidence for the reversible formation of the pyridyne. rsc.orgamazonaws.com

Regiochemical Control through Isomerization

The isomerization of 3-bromopyridines to their 4-bromo counterparts provides a powerful strategy for controlling the regiochemistry of substitution. amazonaws.comresearchgate.net Direct substitution on 3-bromopyridine with a nucleophile can be challenging or may lead to mixtures of products. However, by promoting the isomerization to the 4-bromo isomer via the 3,4-pyridyne intermediate, subsequent nucleophilic attack can be directed specifically to the C4 position. amazonaws.comrsc.org

The 4-bromo isomer formed in situ is more susceptible to nucleophilic aromatic substitution (SNAr) than the starting 3-bromo isomer because the C4 position is electronically activated by the ring nitrogen. amazonaws.com This allows a nucleophile present in the reaction mixture (such as an alcohol or an amine) to readily displace the bromide at C4. amazonaws.comresearchgate.net This tandem isomerization/SNAr sequence effectively transforms a 3-bromopyridine into a 4-substituted pyridine with high selectivity. amazonaws.comrsc.org This method is advantageous as it allows for the use of stable and common 3-bromopyridines to access less available 4-substituted pyridines. rsc.org

Computational and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical studies, particularly those using Density Functional Theory (DFT), offer deep insights into the molecular properties that govern the behavior of 3-bromo-2,4-dichloropyridine.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally signifies higher reactivity and lower kinetic stability. mdpi.com

For pyridine (B92270) derivatives, the HOMO-LUMO energy gap can be influenced by the nature and position of substituents. For instance, in a study of various substituted pyrimidine (B1678525) compounds, the calculated HOMO-LUMO energy gaps (ΔE) were found to be in a relatively narrow range, suggesting similar reactivity among the studied molecules. mdpi.com A lower ΔE value is indicative of a more reactive compound. mdpi.com Reactivity can often be gauged by this energy difference. wuxibiology.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds This table is for illustrative purposes and the values are not specific to this compound but represent typical data obtained for similar compounds.

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Compound A -6.88 -1.48 5.40
Compound B -7.12 -1.95 5.17
Compound C -6.95 -1.63 5.32

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and relative polarity of a molecule. mdpi.com It is a valuable tool for predicting how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. mdpi.com The MEP surface is color-coded to represent different electrostatic potential values: red typically indicates regions of negative potential (attractive to electrophiles), blue indicates regions of positive potential (attractive to nucleophiles), and green represents areas of near-zero potential. uni-muenchen.dewolfram.com

In halogenated compounds, MEP maps can reveal the electronic nature of the halogen substituents. For example, in some complex structures, chlorine atoms on a benzene (B151609) ring may not display a higher negative potential compared to bromine atoms. proquest.com The MEP is a useful guide for assessing a molecule's reactivity towards charged reactants. uni-muenchen.de

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the electron distribution and the nature of chemical bonding within a molecule. mdpi.com These methods help to identify regions with a high probability of finding an electron pair, thus delineating bonding and non-bonding electron domains. mdpi.comjussieu.fr

ELF and LOL analyses are based on the kinetic energy density and offer a clear picture of covalent bonding. nih.govniscpr.res.in While ELF is valuable for interpreting a wide range of bonding patterns, LOL can sometimes provide a more decisive and clearer picture, distinguishing between different types of electron delocalization. jussieu.frrsc.org These analyses are crucial for understanding the electronic structure and reactive sites on the surface of a molecule. mdpi.com

Fukui functions are used in computational chemistry to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. This analysis helps in understanding the local reactivity of different atoms in the molecule. mdpi.com For halogenated pyridines, Fukui indices can quantify site-specific reactivity, and these computational predictions often align well with experimental outcomes, especially when solvent effects are considered. The analysis of Fukui functions is a key tool for identifying the reactive regions of a molecule. researchgate.net

The distortion/activation-strain model is a computational approach used to understand the origins of selectivity in catalytic reactions, such as the palladium-catalyzed cross-coupling of heteroaryl polyhalides. rsc.orgnih.gov This model posits that the selectivity of a reaction is determined by the energy required to distort the substrate to its transition-state geometry and the interaction energy between the distorted substrate and the catalyst. acs.org This model has been successfully applied to understand the regioselectivity of reactions involving various substituted pyridines. rsc.orgnih.gov For instance, in the oxidative addition of chloropyridines at a palladium catalyst, the activation barriers were found to be nearly identical and did not correlate with the bond dissociation energies, highlighting the importance of the distortion/interaction model in explaining reactivity. chemrxiv.org

Fukui Functions and Reactive Sites

Mechanistic Studies of Reaction Pathways

Mechanistic studies, often combining experimental and computational approaches, are crucial for understanding the detailed steps of a chemical reaction involving this compound. These studies can elucidate the roles of catalysts, intermediates, and transition states in determining the reaction outcome.

For instance, studies on the Suzuki-Miyaura coupling of related heteroaryl halides have shown that the reaction mechanism can be complex, with factors such as the nature of the halide, the position of substituents, and the choice of catalyst and ligands all playing a significant role in the reaction's selectivity. rsc.orgnih.gov In some cases, the reaction may proceed through a concerted mechanism, while in others, a nucleophilic displacement pathway may be favored. chemrxiv.org

Mechanistic investigations into the isomerization of 3-bromopyridines have revealed that the reaction can proceed through pyridyne intermediates, with the selectivity for substitution at the 4-position being driven by a facile SNAr reaction. amazonaws.com Similarly, studies on the C-H activation of substituted pyridines have shown that the presence of a substituent in the 3-position can favor a conformation that facilitates the desired reaction. acs.org Computational studies of SNAr reactions of di-halogenated heterocycles have shown that in some cases, a concerted pathway is favored, while in others, a stepwise mechanism with a stable sigma-complex intermediate is observed. rsc.org

Transition State Calculations

Transition state (TS) calculations are a cornerstone of computational chemistry for elucidating reaction mechanisms and determining activation energies. sumitomo-chem.co.jp For SNAr reactions involving halogenated pyridines, Density Functional Theory (DFT) is a commonly employed method to model the structures and energies of transition states. nih.gov

In studies of related compounds like 2,4-dichloropyridine (B17371), transition state calculations for SNAr reactions have been performed to understand regioselectivity. nih.govrsc.org These calculations often involve modeling the reaction with a nucleophile, such as an alkoxide or an amine, in a solvent, which is typically simulated using a polarizable continuum model (PCM). nih.gov For the reaction of 2,4-dichloropyridine with the anion of benzyl (B1604629) alcohol in a DMSO solvent model, calculations revealed that the reaction proceeds through a concerted SNAr pathway. nih.govrsc.org This means that the bond-forming (nucleophile-carbon) and bond-breaking (carbon-halogen) processes occur in a single step, without the formation of a stable Meisenheimer-type intermediate. nih.govrowansci.com

The Gibbs free energies of activation (ΔG‡) are calculated as the energy difference between the transition state and the starting materials. rsc.org These values are critical for predicting which halogen (at the C2 or C4 position) is more readily substituted. For this compound, one would expect three potential sites for SNAr: the bromine at C3 and the chlorines at C2 and C4. Transition state calculations would be essential to determine the activation barrier for nucleophilic attack at each of these positions, thereby predicting the most likely site of reaction.

Reaction Coordinate Analysis

A reaction coordinate analysis maps the energetic pathway from reactants to products, passing through the transition state. This analysis provides a visual representation of the reaction's feasibility and the relative stability of intermediates and transition states. researchgate.net

For the SNAr reaction of 2,4-dichloropyridine with the benzyl alcohol anion, a calculated reaction coordinate diagram shows the free energy profile for substitution at both the C2 and C4 positions. rsc.org The analysis reveals that the transition state for substitution at the C4 position is lower in energy than the transition state for substitution at the C2 position. rsc.org This indicates that the reaction proceeds preferentially at the C4 carbon, which is the experimentally observed major reactive site. nih.govrsc.org

The calculated activation energies from such an analysis provide quantitative insight into the reaction's regioselectivity.

Table 1: Calculated Reaction Coordinate Data for SNAr of 2,4-Dichloropyridine Data inferred from analogous system studies. The values represent the relative free energy difference (ΔΔG‡) between the two competing transition states.

Reactive SiteRelative Free Energy of Activation (ΔΔG‡)Predicted Outcome
C4 PositionLower EnergyMajor Product
C2 PositionHigher EnergyMinor Product

For this compound, a similar analysis would be more complex, involving three competing pathways. The reaction coordinate would trace the energy changes as the nucleophile approaches C2, C3, or C4, and the respective halogen atom departs. The pathway with the lowest energy barrier on this potential energy surface would correspond to the major product isomer. skemman.is

Prediction of Reactivity and Selectivity

Modern computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules like this compound without the need for exhaustive transition state calculations, which can be computationally intensive. sumitomo-chem.co.jpnih.gov These methods often rely on calculating descriptors from the ground-state wavefunction of the molecule. researchgate.net

A highly successful approach for predicting SNAr reactivity involves a multivariate linear regression model that uses three key descriptors. nih.govresearchgate.net

Electron Affinity (EA): A global descriptor for the entire molecule that relates to its ability to accept an electron. A higher EA (or lower LUMO energy) generally correlates with increased reactivity toward nucleophiles. rsc.orgdiva-portal.org

Molecular Electrostatic Potential (ESP) at the reaction site (ESP1): A local descriptor that measures the electrostatic potential at the specific carbon atom undergoing substitution. A more positive ESP value indicates a more electrophilic carbon, making it more susceptible to nucleophilic attack. nih.govmdpi.com

Sum of ESP values at ortho and para positions (ESP2): This descriptor accounts for the ability of the ring to stabilize the negative charge that develops during the SNAr transition state through resonance. nih.govdiva-portal.org

Table 2: Key Computational Descriptors for Predicting SNAr Reactivity This table outlines the descriptors used in a quantitative model to predict reactivity and selectivity, based on studies of 74 unique electrophiles. nih.govresearchgate.net

DescriptorTypeRole in Reactivity Prediction
Electron Affinity (EA) or LUMO EnergyGlobalIndicates the electrophile's overall susceptibility to nucleophilic attack. Higher EA correlates with higher reactivity. rsc.org
ESP at Carbon (ESP1)LocalQuantifies the electrophilicity of the specific carbon atom bonded to the leaving group. More positive values favor reaction. nih.gov
ESP at ortho/para positions (ESP2)LocalReflects the ability of the aromatic system to delocalize and stabilize the negative charge in the transition state. nih.gov

Furthermore, Frontier Molecular Orbital (FMO) theory provides qualitative insights. scirp.org Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can reveal the most electrophilic sites. For 2,4-dichloropyridine, the LUMO has a larger coefficient at the C4 position, consistent with it being the preferred site for nucleophilic attack. wuxiapptec.com However, in some substituted pyridines, the LUMO+1 orbital can also play a significant role, and a more comprehensive analysis considering the symmetry and energy of these orbitals is necessary for accurate predictions. nih.govrsc.org

Advanced Spectroscopic Characterization Techniques for Derivatives Excluding Basic Compound Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including derivatives of 3-Bromo-2,4-dichloropyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms. For instance, in complex derivatives such as pyridylpyrazol amide structures, ¹H NMR can distinguish between protons on the pyrimidine (B1678525), pyridine (B92270), and pyrazole (B372694) rings, as well as those on substituent groups. frontiersin.org Similarly, ¹³C NMR provides precise chemical shift values for each carbon atom in the heterocyclic systems and their substituents. frontiersin.org Advanced NMR techniques are crucial for unambiguously confirming the structure of newly synthesized derivatives. evitachem.com

For example, the characterization of 4-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamido)-N-ethyl-2-methylpyrimidine-5-carboxamide, a derivative, shows distinct signals in ¹H NMR for the CONH proton (δ 12.33 ppm), pyrimidine proton (δ 8.78 ppm), and the three distinct protons on the pyridine ring (δ 8.48, 8.19, and 7.62 ppm). frontiersin.org The corresponding ¹³C NMR spectrum further confirms the structure with signals for the various aromatic and aliphatic carbons. frontiersin.org

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative frontiersin.org Derivative: 4-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamido)-N-ethyl-2-methylpyrimidine-5-carboxamide

NMR Type Assigned Protons/Carbons Chemical Shift (δ, ppm)
¹H NMR CONH 12.33 (s)
Pyrimidine-H 8.78 (s)
Pyridine-H 8.48 (d)
Pyridine-H 8.19 (d)
Pyridine-H 7.62 (dd)
Pyrazole-H 7.32 (s)
¹³C NMR C=O (Amide) 169.35, 166.00
Pyrimidine & Pyridine C 157.31, 156.04, 154.78, 148.60, 147.81, 140.11, 139.35, 128.42, 127.65, 127.49
Pyrazole C 114.27, 111.76

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration and purity of substances without the need for identical reference standards for each analyte. emerypharma.comsigmaaldrich.com The technique relies on the direct proportionality between the integrated area of an NMR signal and the number of corresponding nuclei. emerypharma.comresearchgate.net By adding a certified internal standard of known concentration and purity to a sample, the purity or concentration of the analyte can be calculated with high precision. emerypharma.comsigmaaldrich.com

The purity (P) of an analyte can be determined using the following formula:

P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std emerypharma.com

Where:

I = Integral value of the signal

N = Number of protons generating the signal

M = Molar mass

m = Mass

std = Internal Standard

analyte = The compound being analyzed

This methodology is exceptionally useful for monitoring the progress of chemical reactions in situ. emerypharma.comrptu.de By acquiring NMR spectra at regular intervals, researchers can track the consumption of reactants and the formation of intermediates and products over time. nih.govresearchgate.net This provides valuable kinetic and mechanistic insights into the reaction pathway. rptu.deresearchgate.net For instance, time-course analysis of the ring contraction of pyridine with silylborane was successfully monitored using ¹H NMR. nih.gov While specific qNMR studies on this compound derivatives are not prevalent in the cited literature, the technique is directly applicable. For example, in a substitution reaction where a nucleophile displaces one of the chlorine atoms on the pyridine ring, qNMR could be used to monitor the disappearance of the starting material's characteristic signals and the appearance of the product's new signals, allowing for precise determination of reaction yield and rate. nih.gov

Table 2: Key Experimental Parameters for Accurate qNMR sigmaaldrich.comox.ac.uk

Parameter Requirement for Accurate Quantification
Internal Standard Must be stable, non-reactive with the sample, have a simple spectrum with signals that do not overlap with analyte signals, and be accurately weighed.
Solvent High-purity deuterated solvent that completely dissolves both the analyte and the standard.
Pulse Sequence A simple pulse-acquire sequence is typically used.
Relaxation Delay (d1) Must be sufficiently long (typically 5-7 times the longest T1 relaxation time of both analyte and standard) to ensure complete relaxation of all nuclei.
Signal Integration Accurate integration of well-resolved, baseline-separated signals is crucial.

| Signal-to-Noise (S/N) Ratio | A high S/N ratio (>100:1) is recommended for precise integration. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For derivatives of this compound, IR spectra provide clear evidence for the presence of specific bonds and structural motifs. The positions of absorption bands are characteristic of the vibrational frequencies of bonds, such as C=O, N-H, C-O, C-Cl, and the pyridine ring itself. ajol.infoscirp.orgasianpubs.orgtandfonline.com

For example, in the synthesis of pyridylpyrazol amide derivatives, the presence of a strong absorption band around 1665 cm⁻¹ is indicative of a carbonyl group (C=O) in an amide linkage, while a band in the region of 3300-3322 cm⁻¹ corresponds to the N-H stretching vibration of the amide. frontiersin.orgjoac.info The characteristic vibrations of the pyridine ring are typically observed in the 1400-1600 cm⁻¹ region. vulcanchem.com Furthermore, far-infrared spectroscopy can be used to study the stretching frequencies of metal-halogen bonds in complexes, providing insight into the stereochemistry of the complex. ajol.info IR spectroscopy is also highly sensitive to intermolecular interactions, such as hydrogen bonding, which can cause significant shifts in the absorption bands of the involved functional groups (e.g., O-H or N-H). preprints.org

Table 3: Characteristic IR Absorption Frequencies for Halogenated Pyridine Derivatives

Functional Group / Vibration Typical Wavenumber (cm⁻¹) Reference(s)
N-H Stretch (Amide/Amine) 3500 - 3100 joac.infomdpi.comcore.ac.uk
C-H Stretch (Aromatic) 3100 - 3000 scholarsresearchlibrary.com
C=O Stretch (Amide) 1720 - 1665 scirp.orgjoac.info
C=N, C=C Stretch (Pyridine Ring) 1600 - 1400 ajol.infovulcanchem.com
C-O Stretch (Ether) 1300 - 1200 vulcanchem.com
C-Cl Stretch 800 - 750 vulcanchem.com

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. evitachem.com A key feature in the mass spectra of these compounds is the characteristic isotopic pattern generated by the presence of bromine and chlorine atoms. chemguide.co.uk

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. chemguide.co.uk Therefore, a molecule containing one bromine and two chlorine atoms, like this compound, will exhibit a complex and distinctive cluster of peaks for its molecular ion (M⁺).

Fragmentation analysis within the mass spectrometer provides further structural information. For example, in the analysis of 2-bromo-6-chloromethylpyridine, the mass spectrum shows a molecular ion peak cluster consistent with the presence of one bromine and one chlorine atom (m/z 205, 207, 209). semanticscholar.orgmdpi.com The fragmentation pattern reveals the loss of various parts of the molecule, such as the chlorine or bromine atoms, helping to piece together the molecular structure. semanticscholar.orgmdpi.com

Table 4: Illustrative Mass Spectrometry Data for a Halogenated Pyridine Derivative Derivative: 2-bromo-6-chloromethylpyridine semanticscholar.orgmdpi.com

m/z Value Isotope Pattern Ratio (Approx.) Assignment
205, 207, 209 3:4:1 Molecular Ion [M]⁺ (C₆H₅³⁵Cl⁷⁹Br, C₆H₅³⁷Cl⁷⁹Br/C₆H₅³⁵Cl⁸¹Br, C₆H₅³⁷Cl⁸¹Br)
170, 172 1:1 [M-Cl]⁺ Fragment
126 - [M-Br]⁺ Fragment

UV-Vis Spectroscopy in Mechanistic Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. While often used for routine quantification, it is also a powerful tool for studying reaction mechanisms involving pyridine derivatives. acs.org Changes in the UV-Vis spectrum during a reaction can signal the formation of transient intermediates, charge-transfer complexes, or other key species. nih.govnih.gov

For example, in the photochemical pyridination of arenes, UV-Vis studies, alongside DFT calculations, provided evidence for a mechanism involving an arene-pyridinium electron donor-acceptor (EDA) complex. nih.gov The formation of a new absorption band when the reactants are mixed can indicate the in-situ generation of a reactive adduct. nih.gov This was observed in a photo-promoted ring contraction of pyridines, where a mixture of pyridine and silylborane displayed an absorption at 350 nm that was absent in the spectra of the individual reactants, pointing to the formation of a pyridine-silylborane adduct as the photoactive species. nih.gov

Furthermore, UV-Vis spectroscopy can be used to probe the interaction of pyridine derivatives with surfaces, such as solid acid catalysts. Different absorption bands can be ascribed to pyridine in different adsorption modes (e.g., physisorbed, protonated on a Brønsted acid site, or coordinated to a Lewis acid site), allowing for the characterization of the acidic properties of the catalyst surface. bohrium.com

Table 5: Application of UV-Vis Spectroscopy in Mechanistic Studies of Pyridine Derivatives

System Studied UV-Vis Observation Mechanistic Insight Reference(s)
Photochemical Pyridination Consistent with DFT calculations of excitation wavelength. Supports a mechanism involving photo-induced charge transfer at an arene-pyridinium EDA complex. nih.gov
Pyridine Ring Contraction Appearance of a new absorption band (~350 nm) upon mixing reactants. Indicates the formation of a photochemically active pyridine-silylborane adduct intermediate. nih.gov
Quaternization of Poly(vinyl pyridine) Bathochromic shift of absorption band from 206 nm to 217 nm. Confirms the formation of the pyridinium (B92312) cation upon quaternization. mdpi.com
Pyridine on Solid Acid Catalysts Distinct absorption bands for physisorbed, Brønsted-bound (pyridinium), and Lewis-bound pyridine. Allows for the discrimination between weak, Brønsted, and Lewis acid sites on the catalyst surface. bohrium.com

Synthetic Applications and Further Derivatization

Building Blocks for Complex Molecular Frameworkschembk.com

The strategic placement of three halogen atoms on the pyridine (B92270) core makes 3-Bromo-2,4-dichloropyridine an important intermediate for constructing intricate molecular architectures. smolecule.com The distinct chemical environments of the bromo and chloro groups enable chemists to perform selective transformations, introducing various functional groups in a controlled manner to build up molecular complexity. smolecule.comrsc.org This controlled reactivity is particularly valuable in the synthesis of targeted compounds for medicinal and agricultural applications.

In the pharmaceutical industry, substituted pyridines are a common scaffold found in many biologically active compounds and drugs. smolecule.com this compound serves as a key starting material for the synthesis of various pharmaceutical agents. lookchem.com The ability to selectively replace the halogen atoms allows for the introduction of diverse substituents, which is crucial for developing structure-activity relationships (SAR) in drug discovery programs. smolecule.com While specific drug syntheses starting directly from this compound are proprietary, its isomers, such as 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, are known precursors for kinase inhibitors used in oncology research. pmarketresearch.com The halogenated pyridine core is a recurring motif in compounds designed to enhance binding affinity and metabolic stability. smolecule.compmarketresearch.com

Similar to its role in pharmaceuticals, this compound is an important intermediate in the agrochemical sector. It is used in the synthesis of pesticides and insecticides. lookchem.com The development of new crop protection agents often relies on the modification of core heterocyclic structures to improve efficacy, selectivity, and environmental profile. lookchem.com The reactivity of this compound allows for the creation of novel derivatives for testing as potential herbicides and fungicides. chemimpex.com For instance, related trifluoromethyl-substituted pyridines, synthesized from chlorinated precursors, are key components in a number of commercialized agrochemicals. semanticscholar.org

Pharmaceutical Intermediates

Synthesis of Polysubstituted Pyridinesguidechem.combenchchem.com

The synthesis of polysubstituted pyridines from this compound is a prime example of its utility, leveraging the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the order of reactivity for halogens is typically I > Br > Cl. rsc.orgnih.gov This predictable selectivity allows for a stepwise approach to introduce different substituents at specific positions on the pyridine ring.

A general strategy involves the initial selective reaction at the more reactive C3-Br bond, followed by subsequent reactions at the less reactive C2-Cl and C4-Cl positions. rsc.orgnih.gov This chemoselectivity provides a powerful tool for the controlled synthesis of highly functionalized pyridines that would be difficult to prepare otherwise. nih.govresearchgate.net

StepReactionPositionReagentsResulting Structure
1Suzuki-Miyaura CouplingC3R¹-B(OH)₂, Pd Catalyst, Base3-R¹-2,4-dichloropyridine
2Suzuki-Miyaura CouplingC4R²-B(OH)₂, Pd Catalyst, Base3-R¹,4-R²-2-chloropyridine
3Nucleophilic Aromatic SubstitutionC2Nu-H (e.g., Amine)3-R¹,4-R²,2-Nu-pyridine

This table illustrates a potential three-step sequence for creating a polysubstituted pyridine from this compound, highlighting the sequential and site-selective nature of the reactions.

Development of Pyrrolo[2,3-d]pyrimidine Derivativespreprints.orgsigmaaldrich.com

The pyrrolo[2,3-d]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, forming the core of several therapeutic agents, including kinase inhibitors. tandfonline.comtandfonline.com The synthesis of these derivatives typically starts from a substituted pyrimidine (B1678525) ring, which is then annulated to form the fused pyrrole (B145914) ring.

While the subject of this article is 3-Bromo-2,4-dichloropyridine , the common and logical starting material for pyrrolo[2,3-d]pyrimidine synthesis is its pyrimidine analogue, 5-Bromo-2,4-dichloropyrimidine . sigmaaldrich.comtandfonline.comresearchgate.netfigshare.com Research literature extensively documents a synthetic route that begins with this pyrimidine precursor. tandfonline.comtandfonline.comresearchgate.net

A widely reported method involves a multi-step sequence:

Amination : 5-Bromo-2,4-dichloropyrimidine is first reacted with an amine, such as cyclopentylamine, which selectively displaces one of the chlorine atoms. tandfonline.comresearchgate.net

Sonogashira Coupling & Cyclization : The resulting 5-bromo-2-chloro-4-aminopyrimidine then undergoes a palladium or copper-catalyzed Sonogashira coupling with a terminal alkyne (e.g., propargyl alcohol or 3,3-diethoxy-propyne). tandfonline.comresearchgate.net This is often followed by a tandem cyclization reaction to construct the fused pyrrole ring, yielding the desired pyrrolo[2,3-d]pyrimidine core. tandfonline.comresearchgate.net

This process provides an efficient and versatile approach to a variety of substituted pyrrolo[2,3-d]pyrimidines, which are key intermediates for drugs like Tofacitinib. tandfonline.com

Starting MaterialKey Reaction StepsCatalyst SystemFinal ScaffoldReference
5-Bromo-2,4-dichloropyrimidine1. Amination with cyclopentylamine2. Sonogashira coupling/cyclization with a terminal alkyne1. Base (e.g., DIEA)2. CuI / Ligand or PdCl₂(PPh₃)₂2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine tandfonline.comresearchgate.net

This table summarizes the established synthetic route to the pyrrolo[2,3-d]pyrimidine core using the analogous pyrimidine starting material.

Synthesis of Bipyridine Derivativesvulcanchem.com

Bipyridines are an important class of ligands in coordination chemistry and building blocks for functional materials and pharmaceuticals. preprints.orgmdpi.com this compound can be used to synthesize unsymmetrical bipyridine derivatives through cross-coupling reactions.

The most common method is the Suzuki-Miyaura coupling, which involves the reaction of the halopyridine with a pyridylboronic acid or ester in the presence of a palladium catalyst. mdpi.comresearchgate.net Taking advantage of the higher reactivity of the C-Br bond, this compound can be selectively coupled with a pyridylboronic acid at the C3 position. rsc.org

For example, reacting this compound with 4-pyridylboronic acid would yield 3-(pyridin-4-yl)-2,4-dichloropyridine. The remaining chlorine atoms on this bipyridine product offer further sites for subsequent functionalization, allowing for the synthesis of complex, polysubstituted bipyridine frameworks. Homocoupling reactions, such as the Ullmann reaction, can also be employed, though these are typically used to form symmetrical bipyridines from a single halopyridine precursor. preprints.org

Conclusion and Future Research Directions

Remaining Challenges in Pyridine (B92270) Halogenation and Functionalization

The selective introduction of functional groups onto the pyridine scaffold is a persistent challenge for synthetic chemists. rsc.orgchemistryviews.org The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, often lead to low reactivity and a lack of regioselectivity in functionalization reactions. nih.govbeilstein-journals.org

One of the most significant hurdles is achieving site-selective halogenation, particularly at the 3-position. chemrxiv.orgnih.gov Traditional electrophilic aromatic substitution reactions on pyridines are often electronically mismatched and demand harsh conditions, such as high temperatures and the use of strong acids, which can lead to mixtures of regioisomers and are incompatible with many functional groups. chemrxiv.orgnih.gov While metalation-halogenation sequences offer an alternative, they frequently necessitate directing groups to achieve reliable 3-position functionalization. chemrxiv.orgnih.gov The direct C-H functionalization of pyridines is further complicated by the coordinating ability of the nitrogen atom, which can interfere with catalytic processes. ingentaconnect.comslideshare.net Overcoming these challenges often requires multi-step synthetic sequences, which can be inefficient and generate significant waste. rsc.orgchemistryviews.org

The direct position-selective alkylation of pyridines, especially at the C4-position, has also been a long-standing problem, often resulting in over-alkylation and mixtures of isomers. nih.gov Similarly, achieving C3-selective hydroxylation is difficult due to the high oxidation potential of the pyridine core. acs.org

Emerging Methodologies and Technologies

In response to the limitations of traditional methods, researchers are actively developing innovative strategies for pyridine functionalization. These emerging methodologies are characterized by their increased efficiency, selectivity, and broader substrate scope.

Novel Catalytic Systems and Reaction Pathways:

Transition-Metal Catalysis: Advancements in transition-metal-catalyzed cross-coupling and cyclization reactions are providing new avenues to functionalized pyridines. researchgate.net Heterobimetallic catalysts, such as Rh-Al systems, have shown promise in the selective monoalkylation of pyridines at the C2-position. beilstein-journals.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool, enabling the functionalization of pyridines under mild conditions. rsc.orgsci-hub.seacs.org This approach can be used to generate radicals that react selectively with the pyridine ring, offering pathways that are distinct from classical Minisci chemistry. rsc.orgrecercat.cat For instance, photocatalytic strategies allow for the chemodivergent benzylation of 4-cyanopyridines, providing selective access to either C4 or C2 substituted products by simply choosing a different photocatalyst quencher. rsc.org

Ring-Opening/Ring-Closing Strategies: A novel approach involves the temporary transformation of pyridines into more reactive acyclic intermediates. For example, a ring-opening, halogenation, and ring-closing sequence using Zincke imine intermediates allows for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.orgnih.gov

C-H Activation: Direct C-H activation is a highly sought-after strategy for its atom economy. ingentaconnect.com Recent progress includes the use of boryl pincer complexes that can direct a transition metal to selectively activate the ortho-C-H bond of the pyridine ring. acs.org Additionally, methods for C4-arylation of pyridines with electron-withdrawing groups have been developed. nih.gov

Enabling Technologies:

Flow Chemistry: Continuous flow chemistry is gaining traction for its ability to improve the safety, efficiency, and scalability of pyridine synthesis. rsc.orgnumberanalytics.comthieme-connect.com This technology offers superior control over reaction parameters, such as temperature and mixing, which is particularly advantageous for highly exothermic or hazardous reactions. thieme-connect.com Flow reactors have been successfully employed for the synthesis of Pyridine-oxazoline (PyOX) ligands and the N-oxidation of pyridine derivatives. rsc.orgorganic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate reaction times and improve yields in pyridine synthesis, including the Bohlmann-Rahtz method and the synthesis of poly-deuterated pyridines. figshare.com

Potential for Novel Compound Discovery through Advanced Derivatization

The development of these advanced synthetic methods opens up exciting possibilities for the discovery of novel compounds with unique biological and material properties. The ability to selectively functionalize the pyridine ring at various positions allows for the creation of diverse libraries of derivatives for screening.

The compound 3-Bromo-2,4-dichloropyridine serves as a prime example of a versatile building block for such explorations. oakwoodchemical.comichemical.comuni.lu Its polysubstituted nature, featuring three distinct halogen atoms, provides multiple handles for subsequent chemical transformations. chemimpex.com This allows for a modular approach to synthesis, where each position can be selectively addressed to introduce different functional groups.

For instance, the bromine atom at the 3-position and the chlorine atoms at the 2- and 4-positions can be targeted with a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution reactions. This enables the introduction of a wide range of substituents, including aryl, alkyl, alkynyl, amino, and ether linkages, leading to the generation of complex and diverse molecular architectures. The strategic derivatization of such polysubstituted pyridines is a key strategy in the development of new pharmaceuticals and agrochemicals. chemimpex.comnih.gov

The following table showcases the potential for derivatization of a related polysubstituted pyrimidine (B1678525), highlighting the types of transformations that are also applicable to this compound.

Starting MaterialReagentReaction TypeProduct
5-bromo-2,4-dichloropyrimidinetert-butyl piperazine-1-carboxylate, TriethylamineNucleophilic Substitutiontert-butyl 4-(5-bromo-2-chloropyrimidin-4-yl)piperazine-1-carboxylate
5-bromo-2,4-dichloropyrimidineHydrazine hydrate, TriethylamineNucleophilic Substitution1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine
1-(5-bromo-2-chloropyrimidin-4-yl)hydrazineAryl aldehydeCondensationaryl-(5-bromo-2-chloro-pyrimidine-4-yl)hydrazone
6-Aryl-2,4-dichloropyrimidineDibutylamine, K2CO3Nucleophilic Aromatic SubstitutionC4 and C2 aminated isomers
5-bromo-2,4-dichloropyrimidine4-(4-methylpiperazin-1-yl) anilineNucleophilic SubstitutionIntermediate for Suzuki Coupling
Intermediate from above4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane, Pd(dppf)Cl2Suzuki CouplingPhenylated pyrimidine derivative

This table is based on synthetic transformations reported for 5-bromo-2,4-dichloropyrimidine, a structurally similar compound, to illustrate the synthetic potential of polysubstituted halo-azines. jsscacs.edu.inacs.orgijpcbs.comtandfonline.com

The continued innovation in synthetic methodologies, coupled with the strategic use of versatile building blocks like this compound, will undoubtedly fuel the discovery of the next generation of pyridine-containing molecules with significant societal impact.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-2,4-dichloropyridine, and how can purity be maximized?

  • Methodology : Bromination of 2,4-dichloropyridine using N-bromosuccinimide (NBS) in the presence of catalytic FeCl₃ or AlCl₃ under anhydrous conditions is a common approach. Reaction progress can be monitored via TLC (hexane:ethyl acetate, 8:2). Purification involves recrystallization from ethanol or column chromatography (silica gel, gradient elution). Purity (>95%) is confirmed by GC-MS and ¹H NMR (δ 8.3–8.6 ppm for aromatic protons) .
  • Critical Note : Avoid moisture to prevent hydrolysis of the bromine substituent.

Q. How can the reactivity of this compound in nucleophilic substitution reactions be systematically evaluated?

  • Methodology : Test reactivity with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 60–80°C. Use K₂CO₃ or NaH as a base to deprotonate nucleophiles. Monitor reaction kinetics via in situ IR spectroscopy or LC-MS. For example, substitution at the 3-bromo position is favored over chlorine due to lower bond dissociation energy .

Q. What are the best practices for characterizing this compound using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Aromatic protons appear as doublets or triplets (δ 7.5–8.5 ppm). Chlorine and bromine substituents cause deshielding and splitting patterns.
  • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 225.89 (C₅H₂BrCl₂N⁺).
  • Elemental Analysis : Verify Br/Cl content via combustion analysis or X-ray fluorescence .

Advanced Research Questions

Q. How does the regioselectivity of cross-coupling reactions (e.g., Suzuki-Miyaura) vary between this compound and its structural analogs?

  • Methodology : Compare coupling efficiency using Pd(PPh₃)₄ or Pd(dba)₂ catalysts with arylboronic acids. The 3-bromo site is more reactive than 2- or 4-chlorine in Suzuki reactions due to steric and electronic factors. For analogs like 4-Bromo-2,6-dichloropyridine (CAS 98027-80-6), steric hindrance at the 2- and 6-positions reduces coupling yields .
  • Data Contradiction : reports lower yields for 4-Bromo-2,6-dichloropyridine in cross-coupling, suggesting structural rigidity impacts reactivity.

Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization of this compound?

  • Methodology : Optimize reaction conditions to minimize radical pathways:

  • Use Pd-based catalysts instead of Cu for Ullmann-type couplings.
  • Add stabilizing ligands (e.g., 1,10-phenanthroline) to suppress β-hydride elimination.
  • Conduct reactions under inert atmospheres (Ar/N₂) to prevent oxidative degradation .

Q. How can computational modeling (DFT) predict the reactivity of this compound in heterocyclic transformations?

  • Methodology : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the LUMO energy of the C-Br bond (-1.8 eV) indicates higher susceptibility to nucleophilic attack compared to C-Cl (-1.5 eV). Compare with experimental kinetic data to validate models .

Analytical and Safety Considerations

Q. How should researchers address discrepancies in reported melting points for this compound derivatives?

  • Methodology : Variations (e.g., 52–57°C vs. 70–72°C in ) arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs and optimize recrystallization solvents (e.g., toluene for high-purity crystals) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Protocols :

  • PPE : Nitrile gloves, lab coat, and goggles (splash risk).
  • Storage : In amber vials at 2–8°C to prevent photodegradation.
  • Spill Management : Neutralize with NaHCO₃ and adsorb with vermiculite .

Applications in Drug Development

Q. How is this compound utilized as a building block in kinase inhibitor synthesis?

  • Methodology : Introduce pharmacophores via Sonogashira coupling at the 3-position to create acetylene-linked heterocycles. For example, coupling with propargylamine yields intermediates for EGFR inhibitors. Biological activity is assessed via IC₅₀ assays using Hela cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.